Anidoxime hydrochloride

Description

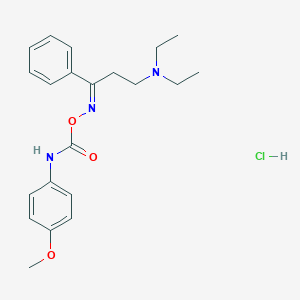

Anidoxime hydrochloride is the hydrochloride salt of O-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, with the empirical formula C₂₁H₂₇N₃O₃·HCl . It was investigated as an oral analgesic agent in clinical trials, distinguishing itself from other analgesics by its unique mechanism of action: inhibition of prostaglandin synthesis in vitro and in vivo . Its investigational status suggests ongoing evaluation of efficacy and safety .

Properties

Molecular Formula |

C21H28ClN3O3 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20-; |

InChI Key |

BXYLCIMGDIDYPP-QTXBERLJSA-N |

Isomeric SMILES |

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |

Synonyms |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Anidoxime hydrochloride, differing in pharmacological class, mechanism, and applications:

Mechanistic and Clinical Distinctions

- Prostaglandin Inhibition vs. DNA Damage : Anidoxime’s prostaglandin inhibition contrasts sharply with Doxorubicin’s DNA-damaging mechanism, which is effective in cancer but carries significant toxicity risks .

- Oxime Functional Group: Anidoxime and Benzamidoxime share the oxime group (-NOH), which enhances metal chelation and reactivity in synthesis.

- Safety and Development Stage : Unlike FDA-approved drugs like Dorzolamide and Amantadine, Anidoxime remains investigational, with safety data still emerging .

Research Findings and Analytical Methods

- Synthetic Efficiency : Amidoximes like Anidoxime are synthesized efficiently from nitriles using hydroxylamine hydrochloride, a method optimized for aliphatic nitriles .

- Quality Control : Impurity profiling of related hydrochlorides (e.g., Anagrelide Related Compound A Hydrochloride) requires advanced chromatographic methods, a standard practice for ensuring drug safety .

- Safety Precautions : Hydrochloride salts often require stringent handling; for example, Radafaxine Hydrochloride is labeled for research use only due to unvalidated medical applications .

Key Notes and Considerations

Structural Uniqueness: Anidoxime’s oxime group and diethylamino side chain differentiate it from other hydrochlorides, enabling selective prostaglandin modulation .

Clinical Potential: Its oral bioavailability and novel mechanism position it as a candidate for non-opioid pain relief, pending further trials.

Safety Monitoring : As with all investigational drugs, long-term toxicity studies are critical, paralleling protocols used for Doxorubicin and Amantadine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Anidoxime hydrochloride purity and structural integrity?

- Methodology : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 230–280 nm) for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation .

- Validation : Follow USP guidelines for method validation, including specificity, linearity (R² ≥ 0.99), and precision (%RSD < 2.0). For NMR, ensure deuterated solvents (e.g., DMSO-d₆) are used to avoid interference .

- Example : A typical HPLC protocol involves a C18 column, 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) mobile phase, and flow rate of 1.0 mL/min .

Q. How should researchers design experiments to assess this compound stability under varying storage conditions?

- Protocol : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC and mass spectrometry (LC-MS) to identify breakdown products .

- Critical Parameters :

- Temperature : Store stock solutions at -20°C in aliquots to avoid freeze-thaw degradation .

- Light Sensitivity : Use amber vials if photodegradation is suspected, based on UV-vis spectral analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability risks .

- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation exposure .

- Spill Management : Neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

- Approach :

Meta-Analysis : Compare bioavailability studies in rodents vs. non-rodents, adjusting for metabolic differences (e.g., cytochrome P450 enzyme expression) .

Dose Normalization : Use allometric scaling (body surface area or mg/kg³/⁴) to standardize interspecies comparisons .

Statistical Tools : Apply mixed-effects modeling to account for variability in absorption rates .

Q. What experimental design strategies optimize this compound synthesis yield while minimizing impurities?

- Optimization Framework :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like reaction temperature, pH, and catalyst concentration .

- Example : A 3² factorial design might reveal that yields peak at pH 6.5–7.0 and 60–70°C, with impurity levels < 0.5% .

Q. How should researchers validate novel biological targets for this compound in disease models?

- Workflow :

Target Identification : Use RNA-seq or CRISPR-Cas9 screens to identify gene expression changes post-treatment .

Mechanistic Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity (Kd ≤ 10 µM) .

In Vivo Correlation : Correlate target modulation (e.g., enzyme inhibition) with phenotypic outcomes (e.g., tumor regression) in xenograft models .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound research?

- Documentation : Follow Beilstein Journal guidelines:

- Report exact molar ratios, solvent grades, and equipment models .

- Include raw data for key experiments (e.g., NMR spectra, chromatograms) as supplementary material .

Q. How to address batch-to-batch variability in this compound samples?

- Quality Control (QC) :

- Batch Testing : Implement LC-MS and differential scanning calorimetry (DSC) to verify consistency in melting points (Δ < 2°C) and impurity profiles .

- Statistical Process Control (SPC) : Monitor synthesis parameters (e.g., reaction time) using control charts to detect outliers .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.